Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate

Description

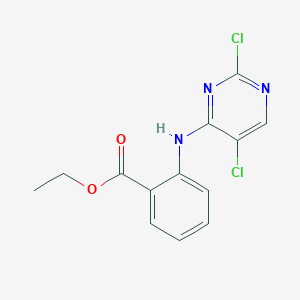

Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate is a heterocyclic aromatic compound featuring a benzoate ester core linked via an amino group to a 2,5-dichloropyrimidine moiety. The pyrimidine ring, substituted with two chlorine atoms at positions 2 and 5, confers electron-deficient characteristics, while the ethyl benzoate group contributes to its lipophilicity. Structural determination of such compounds often relies on crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

Molecular Formula |

C13H11Cl2N3O2 |

|---|---|

Molecular Weight |

312.15 g/mol |

IUPAC Name |

ethyl 2-[(2,5-dichloropyrimidin-4-yl)amino]benzoate |

InChI |

InChI=1S/C13H11Cl2N3O2/c1-2-20-12(19)8-5-3-4-6-10(8)17-11-9(14)7-16-13(15)18-11/h3-7H,2H2,1H3,(H,16,17,18) |

InChI Key |

NYLYROUBMPWFTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate typically involves the reaction of 2,5-dichloropyrimidine-4-amine with ethyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions may include heating and stirring to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the dichloropyrimidine moiety.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Condensation Reactions: The amino group in the compound can participate in condensation reactions with various carbonyl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, benzoates, and their derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or receptors. The benzoate ester group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The reactivity of ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate is heavily influenced by its electron-withdrawing substituents. Key comparisons include:

- Ethyl 4-(Dimethylamino)benzoate: This compound replaces the dichloropyrimidine-amino group with a dimethylamino substituent at the benzoate’s para position. The electron-donating dimethylamino group enhances reactivity in polymerization reactions, as demonstrated in resin cement studies where it achieved a higher degree of conversion compared to methacrylate-based analogs . In contrast, the dichloropyrimidine group in the target compound likely reduces electron density, favoring electrophilic substitution or interactions in enzyme-binding pockets.

- 4-(Pyridin-2-ylmethoxy)phenylamino-pyrimidine Derivatives: Compounds such as (2E)-4-(6-[(5-cyano-4-([4-(pyridin-2-ylmethoxy)phenyl]amino)pyrimidin-2-yl)amino]-7-methoxyspiro[1,4-benzoxazine-2,10-cyclopropane]-4-yl)-1-(dimethylamino)-4-oxobut-2-en-2-yl () feature extended aromatic systems and polar groups (e.g., cyano, methoxy). These structural differences enhance hydrogen-bonding capacity and solubility in polar solvents compared to the dichloropyrimidine-based target compound.

Table 1: Substituent and Property Comparison

Physical and Chemical Properties

- Solubility: The dichloropyrimidine group in the target compound likely reduces aqueous solubility compared to dimethylamino-substituted analogs. Ethyl 4-(dimethylamino)benzoate, for instance, exhibits superior miscibility in organic solvents due to its non-polar substituents .

- Thermal Stability: Halogenated pyrimidines generally exhibit higher thermal stability than non-halogenated analogs. This property is advantageous in high-temperature synthetic processes.

Biological Activity

Ethyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with two chlorine atoms and an amino group linked to a benzoate moiety. Its molecular formula is , and it possesses unique chemical properties that influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The pyrimidine ring is known to engage with enzymes and receptors, potentially modulating their activity. The amino group may enhance binding affinity to specific biological targets, while the chlorine substituents can influence lipophilicity and electronic properties, affecting bioavailability and metabolism.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- A notable study showed that derivatives of pyrimidine compounds exhibit selective inhibition of focal adhesion kinase (FAK), which is implicated in cancer metastasis .

-

Antimicrobial Properties :

- Preliminary screenings suggest that this compound has antimicrobial activity against certain bacterial strains, potentially through interference with bacterial DNA synthesis.

-

Enzyme Inhibition :

- This compound has been identified as a potential inhibitor of specific kinases involved in signaling pathways related to cancer progression.

Case Study 1: Anticancer Efficacy

In a study published in Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives, including this compound. These compounds were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results suggested moderate antibacterial activity, particularly against Staphylococcus aureus, indicating potential for further development as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key structural features influencing activity include:

| Feature | Influence on Activity |

|---|---|

| Pyrimidine Ring | Essential for interaction with target enzymes |

| Chlorine Substituents | Enhance lipophilicity and binding affinity |

| Amino Group | Improves solubility and receptor binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.